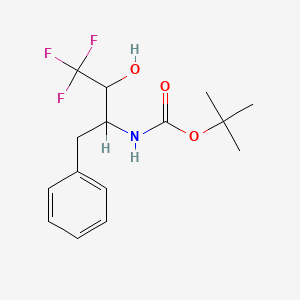

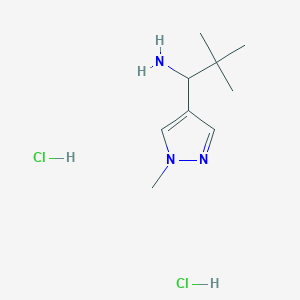

2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

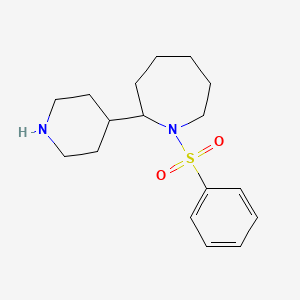

The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds can be determined by various techniques such as X-ray diffraction . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis

The chemical reactions of pyrazole-containing compounds can be influenced by the substituents on the phenyl ring . The results were like that of substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-containing compounds can be determined by techniques such as 1 H NMR and 13 C NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, respectively .Scientific Research Applications

DMMP is used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. It is also used as a reagent in organic synthesis, as a catalyst in the manufacture of pharmaceuticals, and as a reactant in the synthesis of organic compounds. Additionally, DMMP has been used in the study of enzyme kinetics, enzyme inhibition, and protein-protein interactions.

Mechanism of Action

Target of Action

The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Similar compounds have been shown to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, causing changes that lead to their pharmacological effects . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Given that similar compounds target nampt, it can be inferred that this compound may affect the nad+ salvage pathway .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Advantages and Limitations for Lab Experiments

DMMP has several advantages for use in laboratory experiments, including its low cost, ease of synthesis and purification, and wide range of applications. Additionally, DMMP is relatively stable and has a high purity. However, DMMP is also limited in its use in laboratory experiments due to its low solubility in some solvents, and its potential to cause skin irritation.

Future Directions

Given the wide range of applications for DMMP and its potential for further research, there are numerous potential future directions for its use. These include further research into its biochemical and physiological effects, as well as its potential use in drug discovery and development. Additionally, DMMP could be used to study enzyme kinetics, enzyme inhibition, and protein-protein interactions. Additionally, DMMP could be used to develop new catalysts and reagents for organic synthesis, and to develop new pharmaceuticals. Finally, DMMP could be used to study the effects of environmental toxins on the human body.

Synthesis Methods

DMMP is synthesized from the reaction of 1-methyl-1H-pyrazol-4-ylmethanol with 2,2-dimethylpropionic acid in the presence of an acid catalyst. The reaction takes place at a temperature of 100°C for 30 minutes and yields a white crystalline solid with a purity of more than 98%.

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8(10)7-5-11-12(4)6-7;;/h5-6,8H,10H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSALGZQUQVVIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CN(N=C1)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)

![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)

![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)